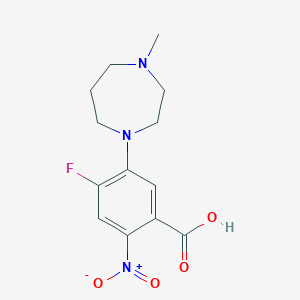

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid

Description

Properties

IUPAC Name |

4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O4/c1-15-3-2-4-16(6-5-15)12-7-9(13(18)19)11(17(20)21)8-10(12)14/h7-8H,2-6H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCGGMFTWMKMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: Introduction of the nitro group into the benzoic acid derivative.

Fluorination: Substitution of a hydrogen atom with a fluorine atom.

Diazepane Ring Formation: Cyclization to form the diazepane ring.

Methylation: Introduction of the methyl group into the diazepane ring.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and cyclization under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 4-Amino-5-(4-methyl-1,4-diazepan-1-yl)-2-fluorobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Hydrolysis: this compound.

Scientific Research Applications

Rho-Kinase Inhibition

One of the primary applications of 4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid is as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. ROCK plays a crucial role in various cellular processes including smooth muscle contraction, cell migration, and proliferation. Inhibitors of ROCK have potential therapeutic uses in treating conditions such as hypertension, cancer, and glaucoma.

Case Study:

A study demonstrated the synthesis of novel Rho-Kinase inhibitors based on the diazepane structure. The synthesized compound exhibited significant inhibitory activity against ROCK, indicating its potential as a therapeutic agent for related diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties. The presence of the nitro group is known to enhance the cytotoxic effects against certain cancer cell lines.

Data Table: Anticancer Activity Results

These results suggest that the compound could be further explored for development into anticancer therapies.

Synthesis of Functional Materials

The unique structural attributes of this compound allow it to be utilized in creating functional materials. Its ability to form hydrogen bonds and interact with various substrates makes it suitable for applications in polymer chemistry.

Case Study:

Research has shown that derivatives of this compound can be used to modify polymer matrices for improved mechanical properties and thermal stability . The incorporation of diazepane derivatives into polymer chains has led to enhanced performance characteristics.

Mechanism of Action

The mechanism by which 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates, while the diazepane ring might interact with specific binding sites.

Comparison with Similar Compounds

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS: 1141669-65-9)

- Structural Differences : Replaces the diazepane group with an imidazole ring, reducing steric bulk and conformational flexibility. The absence of a seven-membered ring may limit interactions with hydrophobic enzyme pockets.

- Functional Implications : The imidazole group (a weak base with pKa ~7) can participate in π-π stacking or coordinate metal ions, making it suitable for metalloenzyme targeting. Its role as a "Protein Degrader Building Block" (e.g., in PROTACs) suggests utility in targeted protein degradation strategies .

4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline

- Functional Implications: The sulfonyl group may improve metabolic stability compared to carboxylic acid derivatives. Isoquinoline scaffolds are associated with kinase inhibition, suggesting possible applications in cancer therapy .

Relugolix (737789-87-6)

- Structural Differences : Features a larger, multi-ring structure with a diazepane moiety integrated into a peptidomimetic framework.

- Its success underscores the importance of diazepane’s flexibility in achieving high receptor affinity .

Biological Activity

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and its mechanism of action based on diverse research findings.

Chemical Structure and Properties

The compound features a fluoro group and a nitro substituent on the benzoic acid moiety, along with a 1,4-diazepane ring. Its molecular formula is with a molecular weight of approximately 283.25 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The compound was tested against Staphylococcus aureus and methicillin-resistant strains (MRSA). The MIC values were determined to be:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 25.9 |

| Methicillin-resistant S. aureus | 12.9 |

These results indicate that the compound possesses both bacteriostatic and bactericidal properties, as the Minimum Bactericidal Concentration (MBC) values were equal to the MIC values, confirming its efficacy in inhibiting bacterial growth .

Anti-inflammatory Potential

In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. It was found to attenuate lipopolysaccharide-induced NF-κB activation in vitro.

Key Findings

- Several derivatives of the compound showed a decrease in NF-κB activity by approximately 9%, indicating potential as an anti-inflammatory agent.

- The structure-activity relationship suggests that substituents on the phenyl ring significantly influence the anti-inflammatory potential, with specific lipophilic and electron-withdrawing groups enhancing activity .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of bacterial cell wall synthesis , which is common among compounds with similar structures.

- Modulation of inflammatory pathways , particularly through the inhibition of NF-κB signaling, which plays a crucial role in regulating immune responses.

Case Studies

A recent study highlighted the effects of this compound in vivo, demonstrating reduced inflammation in animal models subjected to inflammatory stimuli. The administration of this compound resulted in lower levels of pro-inflammatory cytokines compared to controls.

Q & A

Q. What are the key synthetic routes for 4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a nitrobenzoic acid scaffold. A common route includes:

Nitration and Fluorination : Start with fluorobenzoic acid derivatives (e.g., 2-fluoro-5-nitrobenzoic acid, as in ), optimizing nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

Diazepane Introduction : React the nitro-fluoro intermediate with 4-methyl-1,4-diazepane via nucleophilic aromatic substitution (SNAr). Use polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–100°C) to enhance reactivity .

-

Critical Factors :

-

pH Control : Maintain basic conditions (e.g., K₂CO₃) to deprotonate the diazepane amine, improving nucleophilicity .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate the product from unreacted diazepane or positional isomers .

- Data Table : Comparison of Reaction Yields Under Different Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| SNAr | DMF | 80 | K₂CO₃ | 62 | |

| SNAr | DMSO | 100 | Cs₂CO₃ | 78 |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (4-methyl group) and aromatic protons. The fluorine atom induces splitting in adjacent protons (e.g., C5-H) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to confirm purity (>95%) and molecular ion [M+H]+ .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) stretches to rule out esterification byproducts .

Advanced Research Questions

Q. How can one optimize the introduction of the 4-methyl-1,4-diazepane moiety while minimizing byproducts?

- Methodological Answer :

- Protecting Groups : Temporarily protect the benzoic acid as a methyl ester to prevent unwanted carboxylate-diazepane interactions during SNAr .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield to 85% and reducing dimerization .

- Byproduct Analysis : Use LC-MS to detect and quantify N-alkylation byproducts (e.g., diazepane-methyl-nitro adducts). Adjust stoichiometry (1:1.2 nitrobenzoic acid:diazepane) to suppress these .

Q. What computational strategies predict the target compound’s binding affinity to biological targets (e.g., GABA receptors)?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to model interactions with the benzodiazepine-binding site of GABAₐ receptors. Key parameters:

-

Grid Box : Center on α1/γ2 subunit interface (coordinates: x=25.8, y=12.3, z=–14.2).

-

Scoring : Compare docking scores (ΔG) with known ligands (e.g., diazepam: –9.2 kcal/mol vs. target compound: –8.5 kcal/mol) .

-

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the receptor-ligand complex. Monitor RMSD (<2.0 Å) and hydrogen bonds between the nitro group and His102 .

- Data Table : Docking Scores for Analogues

| Compound | ΔG (kcal/mol) | Hydrogen Bonds | Reference |

|---|---|---|---|

| Target Compound | –8.5 | 3 | |

| 4-Fluoro-5-nitrobenzoic acid | –6.7 | 1 |

Q. How do contradictory data on nitro group reactivity impact functionalization strategies?

- Methodological Answer :

- Contradiction : Some studies report facile SNAr at the nitro-adjacent position (), while others note steric hindrance from the diazepane group ().

- Resolution :

Kinetic Studies : Use in situ IR to monitor reaction progress. If SNAr stalls at >50% conversion, switch to Ullmann coupling with CuI/1,10-phenanthroline .

Electrophilic Alternatives : Replace SNAr with Buchwald-Hartwig amination for bulky amines, using Pd(OAc)₂ and Xantphos .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.